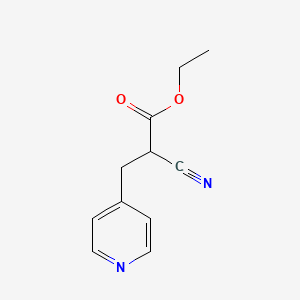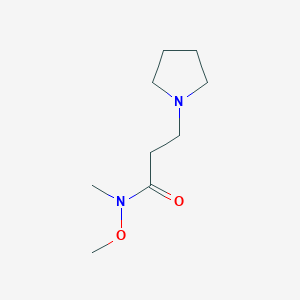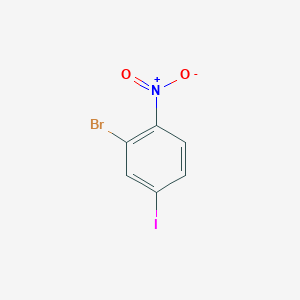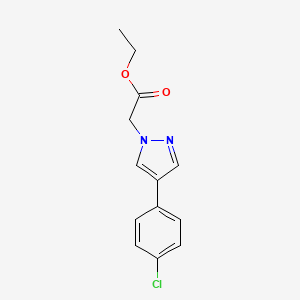
6-(Benzyloxy)-2-methylnicotinic Acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzyloxy compounds often involves reactions such as the Suzuki–Miyaura coupling . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It uses a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Chemical Reactions Analysis
The chemical reactions involving benzyloxy compounds can be complex and varied. For example, benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Protodeboronation of pinacol boronic esters has also been reported .Aplicaciones Científicas De Investigación
Biochemical Reagent for Lipid Derivatives
6-(Benzyloxy)-2-methylnicotinic Acid serves as a biochemical reagent, particularly in the study of lipid derivatives. It’s used in the synthesis of fatty acid conjugates, which are essential for understanding lipid metabolism and signaling .
Sensing Applications
The compound’s interaction with diols and Lewis bases makes it valuable for sensing applications. It can be used in both homogeneous assays and heterogeneous detection, including at the interface of sensing materials or within the bulk sample .
Biological Labelling
Due to its reactivity with diols, 6-(Benzyloxy)-2-methylnicotinic Acid is useful for biological labelling. This application is crucial for tracking and observing biological molecules in various research contexts .
Protein Manipulation and Modification
Researchers utilize this compound for protein manipulation and modification. It enables the alteration of protein structures, which is vital for studying protein function and interaction .
Separation Technologies
In separation technologies, 6-(Benzyloxy)-2-methylnicotinic Acid can be employed for the electrophoresis of glycated molecules, aiding in the purification and analysis of complex biological samples .
Development of Therapeutics
The compound’s properties are being explored for the development of therapeutics. Its ability to interact with biological molecules opens up possibilities for drug design and delivery systems .
Building Materials for Analytical Methods
As a building material, 6-(Benzyloxy)-2-methylnicotinic Acid contributes to the construction of microparticles used in analytical methods. These microparticles can enhance the detection and measurement of various substances .
Polymers for Controlled Release Systems
Finally, the compound is used in the creation of polymers for controlled release systems, such as insulin delivery. This application is particularly promising for improving the management of chronic diseases like diabetes .
Propiedades
IUPAC Name |
2-methyl-6-phenylmethoxypyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-10-12(14(16)17)7-8-13(15-10)18-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBDRGGYULBDGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Benzyloxy)-2-methylnicotinic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Bromo-5-iodoimidazo[2,1-b]thiazole](/img/structure/B1380168.png)










